methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate
Overview
Description
Methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group, an indene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylhydrazine and cyclohexanone.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a suitable solvent.
Major Products Formed
Scientific Research Applications
Methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group and the indene moiety play crucial roles in binding to these targets, leading to various biological effects . The compound may modulate specific pathways, resulting in its observed activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate: shares similarities with other benzoate derivatives such as methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoic acid and methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzamide.
Uniqueness
Properties
IUPAC Name |
methyl 5-amino-2-(2,3-dihydro-1H-inden-5-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-17(19)15-10-13(18)6-8-16(15)21-14-7-5-11-3-2-4-12(11)9-14/h5-10H,2-4,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJQKUIYKVAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC2=CC3=C(CCC3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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